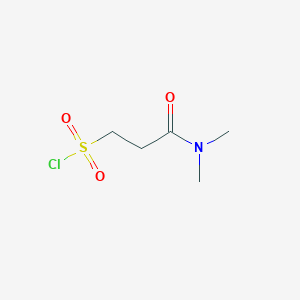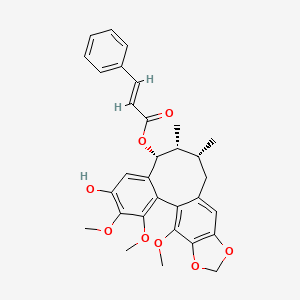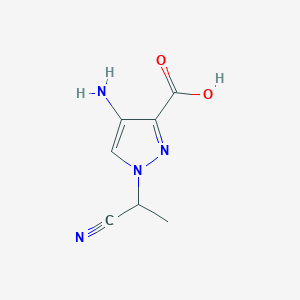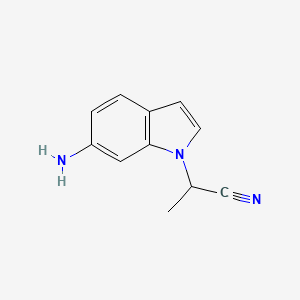![molecular formula C7H13NO2 B13066649 6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)
6,9-Dioxa-2-azaspiro[3.6]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Dioxa-2-azaspiro[3.6]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro compounds, which are known for their three-dimensional structural properties and inherent rigidity. These characteristics make spiro compounds valuable in various fields, including drug discovery and development.
Vorbereitungsmethoden
The synthesis of 6,9-Dioxa-2-azaspiro[3.6]decane typically involves the use of commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This method is advantageous due to its simplicity and the availability of starting materials . Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for potential scale-up processes.
Analyse Chemischer Reaktionen
6,9-Dioxa-2-azaspiro[3.6]decane can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reduction and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride can lead to the formation of pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
6,9-Dioxa-2-azaspiro[3.6]decane has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, spiro compounds, including this compound, are studied for their potential as biologically active compounds. These compounds have shown promise in the development of drugs targeting various diseases, including cancer and metabolic disorders .
Wirkmechanismus
The mechanism of action of 6,9-Dioxa-2-azaspiro[36]decane involves its interaction with specific molecular targets and pathwaysThis modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
6,9-Dioxa-2-azaspiro[3.6]decane can be compared with other spiro compounds, such as 8-oxa-2-azaspiro[4.5]decane and 2,6-dioxa-9-azaspiro[3.6]decane. These compounds share similar structural features but differ in the size and composition of their rings. The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
6,9-dioxa-2-azaspiro[3.6]decane |
InChI |
InChI=1S/C7H13NO2/c1-2-10-6-7(5-9-1)3-8-4-7/h8H,1-6H2 |
InChI-Schlüssel |
KFMBMVLMCCUKFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2(CNC2)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13066573.png)



![(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13066602.png)




![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13066627.png)

![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)


